Cas no 1415574-30-9 (Methyl 5-hydroxypyrimidine-2-carboxylate)
Methyl 5-hydroxypyrimidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-hydroxypyrimidine-2-carboxylate
- 2-Pyrimidinecarboxylic acid, 5-hydroxy-, methyl ester
- SB15564
- methyl5-hydroxypyrimidine-2-carboxylate
- SY037102
-
- MDL: MFCD26521555
- Inchi: 1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3
- InChI Key: BEZDJOOHPCJDAY-UHFFFAOYSA-N
- SMILES: O(C)C(C1N=CC(=CN=1)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- XLogP3: -1.1
- Topological Polar Surface Area: 72.3
Methyl 5-hydroxypyrimidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337253-100mg |
Methyl 5-hydroxypyrimidine-2-carboxylate |
1415574-30-9 | 95%+ | 100mg |
$200 | 2021-08-18 | |
| Chemenu | CM337253-250mg |
Methyl 5-hydroxypyrimidine-2-carboxylate |
1415574-30-9 | 95%+ | 250mg |
$390 | 2021-08-18 | |
| Chemenu | CM337253-1g |
Methyl 5-hydroxypyrimidine-2-carboxylate |
1415574-30-9 | 95%+ | 1g |
$1706 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04985-1g |
Methyl 5-hydroxypyrimidine-2-carboxylate |
1415574-30-9 | 95% | 1g |
¥7809.0 | 2024-07-16 | |
| Chemenu | CM337253-250mg |
Methyl 5-hydroxypyrimidine-2-carboxylate |
1415574-30-9 | 95%+ | 250mg |
$256 | 2023-02-02 | |
| Chemenu | CM337253-1g |
Methyl 5-hydroxypyrimidine-2-carboxylate |
1415574-30-9 | 95%+ | 1g |
$832 | 2023-02-02 | |
| abcr | AB526916-100 mg |
Methyl 5-hydroxypyrimidine-2-carboxylate; . |
1415574-30-9 | 100MG |
€257.20 | 2023-04-17 | ||
| abcr | AB526916-250 mg |
Methyl 5-hydroxypyrimidine-2-carboxylate; . |
1415574-30-9 | 250MG |
€471.40 | 2023-04-17 | ||
| abcr | AB526916-1 g |
Methyl 5-hydroxypyrimidine-2-carboxylate; . |
1415574-30-9 | 1g |
€1,114.00 | 2023-04-17 | ||
| eNovation Chemicals LLC | D695473-0.25g |
Methyl 5-Hydroxypyrimidine-2-carboxylate |
1415574-30-9 | 95% | 0.25g |
$275 | 2024-07-20 |
Methyl 5-hydroxypyrimidine-2-carboxylate Suppliers
Methyl 5-hydroxypyrimidine-2-carboxylate Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Methyl 5-hydroxypyrimidine-2-carboxylate
Comprehensive Overview of Methyl 5-hydroxypyrimidine-2-carboxylate (CAS No. 1415574-30-9)
Methyl 5-hydroxypyrimidine-2-carboxylate (CAS No. 1415574-30-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative of 5-hydroxypyrimidine-2-carboxylic acid is widely recognized for its versatile applications in drug discovery, material science, and specialty chemical synthesis. With the increasing demand for heterocyclic building blocks in modern chemistry, this compound has become a focal point for researchers exploring novel bioactive molecules.
The structural uniqueness of Methyl 5-hydroxypyrimidine-2-carboxylate lies in its pyrimidine core, which is a privileged scaffold in medicinal chemistry. The presence of both hydroxyl and ester functional groups makes it an excellent intermediate for further chemical modifications. Recent studies have highlighted its potential in developing kinase inhibitors, antiviral agents, and antimicrobial compounds, aligning with current trends in targeting emerging infectious diseases and antibiotic resistance.
From a synthetic perspective, CAS 1415574-30-9 offers remarkable flexibility in nucleophilic substitution reactions and cross-coupling transformations. Its compatibility with modern green chemistry protocols has made it particularly attractive to researchers focusing on sustainable synthesis methods. The compound's stability under various reaction conditions has been demonstrated in several peer-reviewed publications, making it a reliable choice for high-throughput screening applications.
Analytical characterization of Methyl 5-hydroxypyrimidine-2-carboxylate typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's high purity and structural integrity, which are critical parameters for research applications. The growing interest in quality control standards for research chemicals has further emphasized the importance of rigorous analytical protocols for compounds like this.
In the context of intellectual property, 1415574-30-9 has been referenced in numerous patent applications related to pharmaceutical formulations and crop protection agents. This reflects the compound's commercial potential and the competitive landscape of fine chemical innovation. Researchers and manufacturers are increasingly focusing on cost-effective synthesis routes for this intermediate to meet the growing market demand.
The stability profile of Methyl 5-hydroxypyrimidine-2-carboxylate under various storage conditions has been extensively studied. Proper handling typically requires protection from moisture and extreme temperatures, following standard laboratory practices for organic intermediates. These findings are particularly relevant to the pharmaceutical industry's emphasis on compound stability during drug development processes.
Recent advancements in computational chemistry have enabled better understanding of the molecular interactions involving 5-hydroxypyrimidine derivatives. Molecular docking studies have revealed interesting binding patterns with various biological targets, supporting the compound's potential in structure-based drug design. This computational approach aligns with the current trend toward rational drug discovery methodologies.
From a regulatory perspective, Methyl 5-hydroxypyrimidine-2-carboxylate is generally classified as a research chemical with no significant restrictions for laboratory use. However, researchers are advised to consult local regulations regarding chemical safety and waste disposal procedures. The compound's environmental fate has been studied as part of broader efforts to assess the ecological impact of specialty chemicals.
The global market for pyrimidine derivatives like CAS 1415574-30-9 has shown steady growth, driven by increasing R&D investments in small molecule therapeutics. Market analysts project continued expansion, particularly in the Asia-Pacific region, where contract research organizations are actively sourcing high-quality chemical intermediates for drug development programs.
Future research directions for Methyl 5-hydroxypyrimidine-2-carboxylate may include exploration of its metal-organic framework applications and potential in catalysis. The compound's structural features make it an interesting candidate for developing new functional materials, particularly in the field of coordination chemistry. These applications align with current scientific interest in multifunctional molecular systems.
For researchers seeking reliable sources of 1415574-30-9, several specialty chemical suppliers offer this compound with varying purity grades. The selection of appropriate suppliers should consider factors such as analytical documentation, batch-to-batch consistency, and compliance with good manufacturing practices. These considerations are particularly important for organizations pursuing regulatory submissions in pharmaceutical development.
1415574-30-9 (Methyl 5-hydroxypyrimidine-2-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)